molecular formula C5H8N2O2 B1305260 1-Methylpiperazine-2,3-dione CAS No. 59702-29-3

1-Methylpiperazine-2,3-dione

Cat. No.: B1305260
CAS No.: 59702-29-3
M. Wt: 128.13 g/mol
InChI Key: WXKVEQXAOQPAKO-UHFFFAOYSA-N
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Description

1-Methylpiperazine-2,3-dione is a heterocyclic organic compound with the molecular formula C5H8N2O2 and a molecular weight of 128.13 g/mol It is characterized by a piperazine ring substituted with a methyl group and two keto groups at positions 2 and 3

Biochemical Analysis

Biochemical Properties

1-Methylpiperazine-2,3-dione plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and stability. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or modulation of enzyme activity.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, this compound can modulate the expression of genes involved in oxidative stress response and apoptosis . Additionally, it affects cellular metabolism by altering the activity of key metabolic enzymes, thereby impacting the overall metabolic flux within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor by binding to the active site of target enzymes, preventing substrate access and subsequent catalytic activity . Furthermore, this compound has been shown to influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard storage conditions, but its activity can degrade over extended periods . Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved stress response . At higher doses, it can lead to toxic or adverse effects, including liver damage and oxidative stress . Threshold effects have been observed, indicating that there is a specific dosage range within which this compound is effective without causing harm.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 and other oxidoreductases, which facilitate its biotransformation . These interactions can lead to the formation of various metabolites, some of which may retain biological activity. The compound’s involvement in these pathways can also affect the levels of other metabolites, influencing overall metabolic flux.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound, which in turn affects its biological activity. For example, binding to plasma proteins can influence the compound’s bioavailability and distribution within the body.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It has been found to localize in specific cellular compartments, such as the mitochondria and endoplasmic reticulum . This localization is often directed by targeting signals or post-translational modifications, which ensure that the compound reaches its site of action. The activity of this compound can be modulated by its subcellular localization, influencing its interactions with other biomolecules and its overall biological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methylpiperazine-2,3-dione can be synthesized through a green and cost-effective approach involving two primary steps . Initially, di-methyl oxalate reacts with N-methylethylenediamine through an aminolysis reaction to form this compound as an intermediate. This step utilizes affordable raw materials and a straightforward process, enhancing the method’s economic viability and simplicity. Subsequently, this intermediate undergoes hydrogenation using Raney nickel at temperatures ranging between 150-200°C and pressures of 3.0-5.0 MPa. The catalyst choice and reaction conditions are crucial for achieving high efficiency and selectivity, leading to the production of 1-Methylpiperazine with impressive purity and yield .

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes, emphasizing cost-effectiveness and environmental sustainability. The reported conversion rate of N-methylethylenediamine is 98.34%, with 1-Methylpiperazine selectivity at 96.72%, and an overall yield reaching 95.11% .

Chemical Reactions Analysis

Types of Reactions: 1-Methylpiperazine-2,3-dione undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Hydrogenation using catalysts like Raney nickel under high pressure and temperature conditions.

    Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield corresponding carboxylic acids, while reduction typically produces amines or alcohols .

Scientific Research Applications

1-Methylpiperazine-2,3-dione has diverse applications in scientific research :

Comparison with Similar Compounds

1-Methylpiperazine-2,3-dione can be compared with other similar compounds, such as N-Methylpiperazine . Other similar compounds include piperazine and its derivatives, which are widely employed in pharmaceuticals and organic synthesis .

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable intermediate in organic synthesis and a promising candidate for further research in chemistry, biology, and medicine.

Properties

IUPAC Name

1-methylpiperazine-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O2/c1-7-3-2-6-4(8)5(7)9/h2-3H2,1H3,(H,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXKVEQXAOQPAKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCNC(=O)C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20208420
Record name 2,3-Piperazinedione, 1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20208420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59702-29-3
Record name 2,3-Piperazinedione, 1-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059702293
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-Piperazinedione, 1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20208420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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